molecular formula C15H20FNO4 B14803769 Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B14803769
M. Wt: 297.32 g/mol
InChI Key: WCTPAXWWSBOEDX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a hydroxyl group at the 4-position, and a 4-fluorophenoxy substituent at the 3-position. This structure is pivotal in medicinal chemistry, particularly in the design of protease inhibitors, kinase modulators, and other bioactive molecules. The Boc group enhances stability during synthesis, while the fluorophenoxy moiety contributes to electronic effects and metabolic resistance.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3

InChI Key

WCTPAXWWSBOEDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the pyrrolidine ring.

    Protection of the Hydroxyl Group: The hydroxyl group is often protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

    Final Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of new compounds with different functional groups replacing the fluorophenoxy group.

Scientific Research Applications

Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, synthesis efficiency, and physicochemical properties.

Structural Modifications and Substituent Effects

a) Positional Isomerism and Fluorine Substitution
  • tert-Butyl (R)-2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate (): Fluorophenyl group at position 2 (vs. 3 in the target compound). HRMS (ESI+): m/z 304.1314 (M + Na)+ .
  • tert-Butyl cis-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (PB03139, ): Aminomethyl group at position 3 instead of 4-fluorophenoxy. Increased basicity due to the amine, enhancing solubility in acidic conditions .
b) Halogen and Functional Group Variations
  • Synthesized via alkylation (67% yield) .
  • (3S,4R)-tert-Butyl-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate ():

    • Bromomethyl group at position 3 enhances reactivity for nucleophilic substitutions.
    • Synthesized using methanesulfonyl chloride and LiBr, yielding a versatile intermediate .

Key Observations :

  • Allylation (Compound 11) achieves near-quantitative yield (99%), suggesting superior efficiency for introducing ether linkages .
  • Cis/trans stereochemical outcomes (Compounds 8 vs. 10) depend on reaction conditions, with hydrolysis yielding high-purity cis products (93%) .

Physicochemical and Spectral Properties

  • Molecular Weight and Stability: The target compound’s molecular weight is influenced by the 4-fluorophenoxy group (~277.3 g/mol estimated). Boc-protected analogs (e.g., ) exhibit enhanced stability under basic conditions compared to unprotected amines .
  • Spectral Data :

    • tert-Butyl (R)-2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate : HRMS m/z 304.1314 (M + Na)+ .
    • tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (): NMR data confirms difluoro and hydroxymethyl groups, critical for solubility .

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